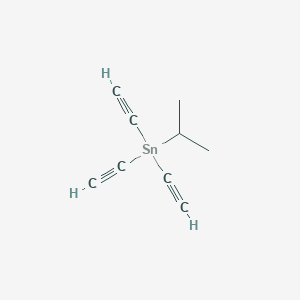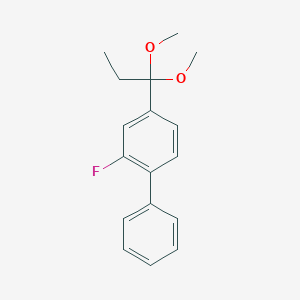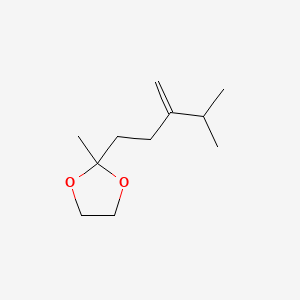
Platinum--zirconium (5/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum-zirconium (5/1) is an intermetallic compound composed of platinum and zirconium in a 5:1 atomic ratio. This compound is known for its unique properties, including high melting points, excellent corrosion resistance, and significant mechanical strength. These characteristics make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of platinum-zirconium (5/1) typically involves high-temperature synthesis methods. One common approach is the direct reaction of elemental platinum and zirconium at elevated temperatures. The elements are mixed in the desired stoichiometric ratio and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures above 1500°C to ensure complete alloying.
Industrial Production Methods
In industrial settings, the production of platinum-zirconium (5/1) may involve advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the alloy. The molten alloy is then cast into molds and subjected to further heat treatments to achieve the desired microstructure and mechanical properties.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum-zirconium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized in the presence of oxygen at high temperatures, forming zirconium dioxide (ZrO₂) and platinum oxide (PtO₂).
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to revert the oxides back to the metallic state.
Substitution: Substitution reactions may involve the replacement of zirconium atoms with other metals, altering the properties of the alloy.
Major Products
The major products formed from these reactions include zirconium dioxide, platinum oxide, and various substituted alloys, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Platinum-zirconium (5/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its high surface area and catalytic activity.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical implants and devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and diagnostic tools.
Industry: Its high-temperature stability and corrosion resistance make it valuable in aerospace, nuclear, and other high-tech industries.
Mécanisme D'action
The mechanism by which platinum-zirconium (5/1) exerts its effects is primarily related to its electronic structure and surface properties. The platinum atoms provide catalytic sites for various reactions, while the zirconium atoms contribute to the overall stability and durability of the compound. The interaction between platinum and zirconium atoms enhances the compound’s ability to withstand harsh conditions and maintain its functionality over extended periods.
Comparaison Avec Des Composés Similaires
Similar Compounds
Platinum-iridium (5/1): Similar in composition but with iridium instead of zirconium, offering different mechanical and chemical properties.
Platinum-palladium (5/1): Another similar compound with palladium, known for its excellent catalytic properties.
Zirconium-nickel (5/1): A compound with nickel, used in hydrogen storage and other applications.
Uniqueness
Platinum-zirconium (5/1) stands out due to its unique combination of high melting point, corrosion resistance, and mechanical strength. These properties make it particularly suitable for applications requiring long-term stability and durability under extreme conditions.
Propriétés
Numéro CAS |
63705-71-5 |
|---|---|
Formule moléculaire |
Pt5Zr |
Poids moléculaire |
1066.6 g/mol |
Nom IUPAC |
platinum;zirconium |
InChI |
InChI=1S/5Pt.Zr |
Clé InChI |
NLLWZSCCIUYIFW-UHFFFAOYSA-N |
SMILES canonique |
[Zr].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)
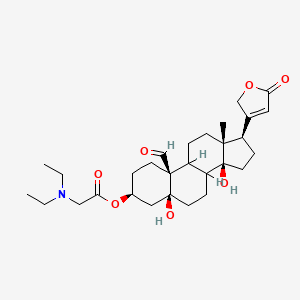
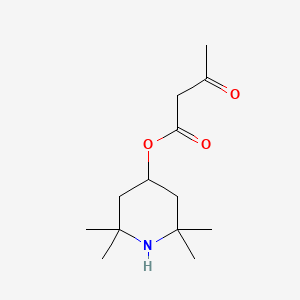

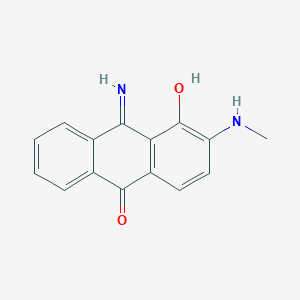

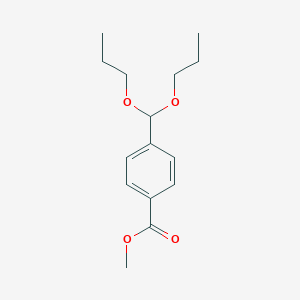
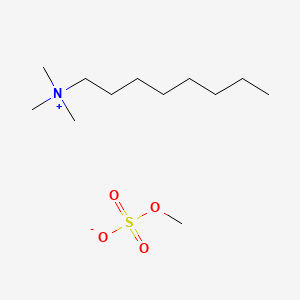
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)

